Cefazolin
Overview
Description
Synthesis Analysis
The synthesis of cefazolin involves the conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA), a key intermediate for the synthesis of cefazolin and other cephalosporins. This process highlights the chemical modifications that enhance the antibiotic's spectrum of activity and stability against β-lactamase enzymes, making it effective against bacteria resistant to penicillins and older cephalosporins (Kaiser, Gorman, & Webber, 1978).
Molecular Structure Analysis
Cefazolin's molecular structure features a β-lactam ring, essential for its antibacterial activity, and a dihydrothiazine ring, contributing to its stability and specificity. This configuration enables cefazolin to bind to penicillin-binding proteins (PBPs) on bacterial cell walls, disrupting cell wall synthesis and resulting in bacterial lysis.
Chemical Reactions and Properties
Cefazolin is known for its stability to acid hydrolysis, making it effective when administered orally. Its resistance to β-lactamase produced by certain bacteria enhances its effectiveness against strains that may be resistant to other β-lactam antibiotics. However, it is susceptible to hydrolysis by type A β-lactamases at high inocula, which can limit its use in treating deep-seated infections such as endocarditis (Julius Li, Echevarria, & Traugott, 2017).
Physical Properties Analysis
Cefazolin's physical properties include its solubility in water and stability in solution, which are crucial for its formulation as an injectable medication. Its pharmacokinetic profile, characterized by a relatively long half-life, allows for less frequent dosing compared to other antibiotics in its class, making it convenient for clinical use.
Chemical Properties Analysis
The chemical properties of cefazolin, such as its spectrum of activity, are largely determined by its molecular structure. It is highly active against gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, but has limited activity against gram-negative bacteria. The presence of the methoxyimino group in its chemical structure contributes to its resistance against β-lactamase degradation.
- Kaiser, G., Gorman, M., & Webber, J. (1978). Cefamandole---a review of chemistry and microbiology. The Journal of infectious diseases, 137 Suppl, S10-S16. Link to source.
- Julius Li, K. Echevarria, & K. Traugott. (2017). β‐Lactam Therapy for Methicillin‐Susceptible Staphylococcus aureus Bacteremia: A Comparative Review of Cefazolin versus Antistaphylococcal Penicillins. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 37. Link to source.
Scientific Research Applications
Surgical Prophylaxis
- Scientific Field : Clinical Pharmacy
- Application Summary : Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis in various surgical disciplines . It is effective in preventing surgical site infections .
- Methods of Application : The present analysis included only clinical trials comparing the efficacy of cefazolin to cefuroxime, ceftriaxone, and cefamandole in lowering surgical site infections using PubMed, Google Scholar, and ClinicalTrials.gov .
- Results : The analysis showed that cefazolin is as effective as cefuroxime, cefamandole, and ceftriaxone in preventing surgical site infections . A total of 12,446 patients were included in the study. Among these patients, 6327 patients received cefazolin and 6119 patients received cefamandole, cefuroxime, or ceftriaxone .
Antibiotic Treatment
- Scientific Field : Microbiology
- Application Summary : Cefazolin is recommended and widely used as an antimicrobial prophylactic drug after surgical operations . It is effective against Gram-positive and Gram-negative organisms such as Staphylococcus aureus and Escherichia coli .
- Methods of Application : Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall .
- Results : The effectiveness of Cefazolin against these bacteria has been proven in various studies .
Environmental Remediation
- Scientific Field : Environmental Science
- Application Summary : Cefazolin is recognized as an emerging contaminant due to its ecotoxicity . The objective of this work was to evaluate the adsorption of cefazolin on Spectrogel® organoclay in a batch system as an efficient remediation method .
- Methods of Application : The optimization of experimental conditions was determined by a central composite rotational design . A pH study, as well as equilibrium, kinetic, and thermodynamic assays, was performed to assess the adsorption of CFZ on Spectrogel® .
- Results : A removal efficiency above 80% was achieved, and the maximum adsorption capacity at 25 °C was 398.6 mg g −1 . The post-process contaminated organoclay was thermally regenerated .
Synthesis of Cefazolin
- Scientific Field : Organic Chemistry
- Application Summary : A practical and convenient synthesis of the essential antibiotic drug Cefazolin under sequential one-flow conditions was investigated .
- Methods of Application : Rapid flow and efficient mixing of substrates in suitable flow reactors enabled the target compound to be obtained in a short period without any intermediate isolation . A flexible system design that can be applied from a small-scale to medium-scale synthesis was demonstrated, and optimal parameters were established to realize the synthesis .
- Results : A 0.3 mol/h scale synthesis was achieved in 54% isolated yield with 13.75 g/h dL space–time–yield of cefazolin . The obtained material had an acceptable impurity profile and could be purified by simple acid–base extraction and precipitation .
Treatment of Urinary Tract Infections
- Scientific Field : Clinical Medicine
- Application Summary : Cefazolin is used to cure a broad range of ailments such as urinary tract infections .
- Methods of Application : Cefazolin is administered to patients suffering from urinary tract infections .
- Results : The effectiveness of Cefazolin against urinary tract infections has been proven in various studies .
Treatment of Respiratory Infections
- Scientific Field : Pulmonology
- Application Summary : Cefazolin is used to cure respiratory infections .
- Methods of Application : Cefazolin is administered to patients suffering from respiratory infections .
- Results : The effectiveness of Cefazolin against respiratory infections has been proven in various studies .
Treatment of Joint Infections
- Scientific Field : Orthopedics
- Application Summary : Cefazolin is used to cure joint infections .
- Methods of Application : Cefazolin is administered to patients suffering from joint infections .
- Results : The effectiveness of Cefazolin against joint infections has been proven in various studies .
Treatment of Staphylococcus aureus Infections
- Scientific Field : Microbiology
- Application Summary : Cefazolin is effective against Staphylococcus aureus, a Gram-positive bacterium .
- Methods of Application : Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall .
- Results : The effectiveness of Cefazolin against Staphylococcus aureus has been proven in various studies .
Treatment of Escherichia coli Infections
- Scientific Field : Microbiology
- Application Summary : Cefazolin is effective against Escherichia coli, a Gram-negative bacterium .
- Methods of Application : Cefazolin acts by inactivating penicillin-binding proteins on the inner membrane of the bacterial cell wall .
- Results : The effectiveness of Cefazolin against Escherichia coli has been proven in various studies .
Safety And Hazards
Cefazolin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Cefazolin is used in a variety of infections provided that susceptible organisms are involved. It is indicated for use in respiratory tract infections, urinary tract infections, skin infections, biliary tract infections, bone and joint infections, genital infections, blood infections (sepsis), and endocarditis . It can also be used peri-operatively to prevent infections post-surgery, and is often the preferred drug for surgical prophylaxis . There is no penetration into the central nervous system and therefore cefazolin is not effective in treating meningitis .
properties
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022753 | |
Record name | Cefazolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefazolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |
Record name | CEFAZOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefazolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
Record name | Cefazolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CEFAZOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cefazolin | |
Color/Form |
Needles from aqueous acetone | |
CAS RN |
25953-19-9 | |
Record name | Cefazolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefazolin [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefazolin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefazolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefazolin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFAZOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEFAZOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefazolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C (decomposes) | |
Record name | CEFAZOLIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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